
N-(2,5-Dichlorophenyl)-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dichlorophenyl)-1H-imidazol-2-amine: is a chemical compound characterized by the presence of a dichlorophenyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-Dichlorophenyl)-1H-imidazol-2-amine typically involves the reaction of 2,5-dichloroaniline with imidazole under specific conditions. One common method is the use of a coupling reaction facilitated by a catalyst such as palladium. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to promote the coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: N-(2,5-Dichlorophenyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of corresponding imidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: N-(2,5-Dichlorophenyl)-1H-imidazol-2-amine is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an antimicrobial or anticancer agent.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-Dichlorophenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(2,5-Dichlorophenyl)succinamic acid
- N-(2,5-Dichlorophenyl)-2,2,2-trifluoroacetamide
Comparison: N-(2,5-Dichlorophenyl)-1H-imidazol-2-amine is unique due to its imidazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the imidazole ring allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
93673-50-8 |
|---|---|
Molecular Formula |
C9H7Cl2N3 |
Molecular Weight |
228.07 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H7Cl2N3/c10-6-1-2-7(11)8(5-6)14-9-12-3-4-13-9/h1-5H,(H2,12,13,14) |
InChI Key |
ZJPYPGMESSDXER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC2=NC=CN2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



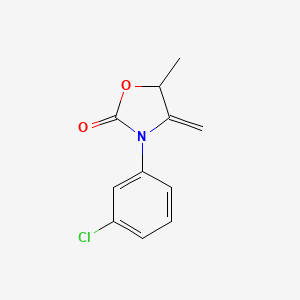
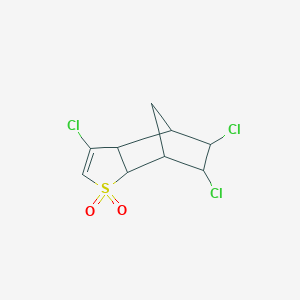
![[(tert-Butylsulfanyl)methyl]carbamyl fluoride](/img/structure/B14351854.png)


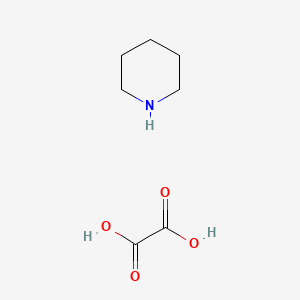
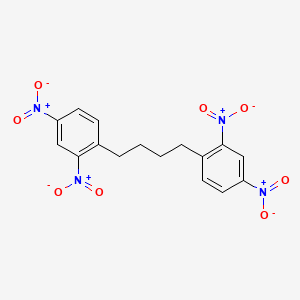

![(3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B14351904.png)
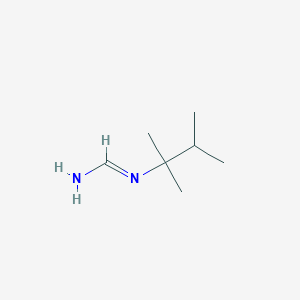
![1-[2-(6-Chloro-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14351908.png)


